Skepinone-L

描述

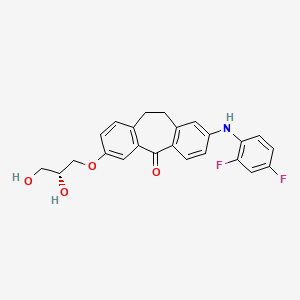

Structure

2D Structure

3D Structure

属性

IUPAC Name |

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMGCTFLLWPVFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669907 | |

| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221485-83-1 | |

| Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Skepinone-L: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skepinone-L is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. Its discovery has provided a valuable chemical probe for studying p38 MAPK signaling and has paved the way for the development of a novel class of kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative activity.

Discovery and Design

This compound was developed through a structure-based drug design approach aimed at creating a highly potent and selective p38 MAPK inhibitor with favorable in vivo efficacy.[1][2] The design strategy focused on exploiting a unique feature of the p38α and p38β isoforms: the presence of a small gatekeeper residue (threonine at position 106) in the ATP-binding pocket.[2] This allows for the accommodation of a bulky substituent on the inhibitor, a feature that cannot be replicated in other kinases with larger gatekeeper residues, thus conferring selectivity.

The core structure of this compound is a dibenzosuberone scaffold.[1] A key modification was the introduction of a flexible linear dihydroxypropoxy moiety.[2] This addition was calculated to favorably interact with the hydrophobic region II of the kinase, with the hydroxyl groups forming additional hydrogen bonds, thereby increasing potency.[2] This design resulted in an ATP-competitive inhibitor with excellent potency and selectivity.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process centered around the construction of the dibenzosuberone core. While a detailed, multi-gram scale synthesis for a key tricyclic intermediate has been developed, the complete synthesis involves the following general steps:

A general synthetic procedure for related dibenzocycloheptanone derivatives starts with an oxidative ring-opening of 5-bromophthalide to yield a desired aldehyde.[1] Subsequent steps involve the formation of the tricyclic core and the introduction of the necessary functional groups, including the 2,4-difluoroanilino moiety and the (2R)-2,3-dihydroxypropoxy side chain.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against p38 MAPK and subsequent downstream inflammatory signaling. Its biological activity has been characterized through various in vitro and in vivo assays.

| Target | Assay Type | Value | Reference |

| p38α MAPK | Enzyme Inhibition (IC50) | 5 nM | [2] |

| TNF-α release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |

| IL-1β release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |

| IL-10 release (LPS-induced) | Cellular Assay (IC50) | 30-50 nM | [2] |

| MAPK11 (p38β) | Enzyme Inhibition (IC50) | 19.2 nM | [1] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

This compound inhibits the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.

Caption: p38 MAPK signaling pathway inhibited by this compound.

Experimental Workflow for TNF-α Release Assay

The following diagram outlines the typical workflow for assessing the effect of this compound on TNF-α release in a cellular context.

Caption: Workflow for measuring TNF-α release.

Experimental Protocols

In Vitro p38α Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against p38α MAPK.

Materials:

-

Recombinant human p38α kinase

-

Kinase substrate (e.g., ATF2)

-

ATP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add the recombinant p38α kinase, the kinase substrate, and the this compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ADP detection assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay in THP-1 Cells

This protocol describes how to measure the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α release from the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.

-

Differentiate the THP-1 cells into macrophage-like cells by treating them with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.

-

Pre-incubate the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for 4 to 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

Western Blot for Phospho-Hsp27 in Human Platelets

This protocol details the detection of phosphorylated Hsp27, a downstream substrate of p38 MAPK, in human platelets treated with this compound.

Materials:

-

Freshly isolated human platelets

-

Platelet agonists (e.g., thrombin, collagen-related peptide)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total-Hsp27

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Isolate human platelets from whole blood by centrifugation.

-

Pre-incubate the platelets with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time.

-

Stimulate the platelets with an agonist (e.g., thrombin at 5 mU/mL) to activate the p38 MAPK pathway.[3]

-

Lyse the platelets in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against total Hsp27.

Conclusion

This compound stands out as a highly selective and potent p38 MAPK inhibitor with demonstrated efficacy in cellular and in vivo models. Its well-defined mechanism of action and the availability of detailed synthetic and analytical procedures make it an invaluable tool for researchers investigating inflammatory diseases and other p38 MAPK-related pathologies. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.

References

- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Skepinone-L: An In-depth Technical Guide for Researchers

Abstract

Skepinone-L is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms. Its unique dibenzosuberone scaffold allows for high affinity and specificity, making it an invaluable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway. This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-one, is a synthetic small molecule. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁F₂NO₄ | [2][3] |

| Molecular Weight | 425.42 g/mol | [3][4] |

| CAS Number | 1221485-83-1 | [4] |

| Appearance | Light yellow powder/crystalline solid | [3][5] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: ≥ 50 mg/mL (117.53 mM)Ethanol: 20 mg/mLWater: Insoluble | [6][7] |

| Storage | Solid: 2-8°C, desiccated, protect from lightDMSO solution: -20°C (stable for up to 6 months) | [3][5] |

| SMILES | O=C1C2=CC(OCC(O)CO)=CC=C2CCC3=C1C=C(NC4=C(F)C=C(F)C=C4)C=C3 | [6] |

| InChIKey | HXMGCTFLLWPVFM-GOSISDBHSA-N | [6] |

Mechanism of Action and Biological Activity

This compound is a highly selective inhibitor of p38 MAPKα (MAPK14) and p38 MAPKβ (MAPK11).[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase in its active (DFG-in) conformation.[9] The selectivity of this compound is attributed to its ability to exploit the presence of a small gatekeeper residue (Threonine 106 in p38α/β) and induce a glycine flip in the hinge region, features not conserved in many other kinases.[9] This specific binding mode results in potent and selective inhibition of the p38 MAPK signaling pathway.

The biological activity of this compound has been characterized in various in vitro and in vivo systems.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (p38α MAPK) | 5 nM | Enzyme Assay | [4] |

| IC₅₀ (TNF-α release) | 30-50 nM | hPBMCs | [9] |

| IC₅₀ (IL-1β release) | 30-50 nM | hPBMCs | [9] |

| IC₅₀ (IL-10 release) | 30-50 nM | hPBMCs | [9] |

| IC₅₀ (HSP27 phosphorylation) | ~25 nM | HeLa cells | [4] |

| Kd (p38α) | 1.5 nM | Binding Assay | [3] |

Signaling Pathway

This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by various extracellular stimuli, including stress and inflammatory cytokines, and plays a crucial role in regulating cellular processes such as inflammation, cell cycle, and apoptosis. A simplified representation of the p38 MAPK signaling pathway and the point of inhibition by this compound is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 5-bromophthalide. The general procedure is outlined below, based on the methods described in the literature.

Detailed Protocol:

-

Oxidative Ring-Opening: 5-bromophthalide undergoes a two-step reaction involving oxidative ring-opening with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to yield the corresponding aldehyde intermediate.

-

Formation of the Dibenzosuberone Core: The aldehyde intermediate is then subjected to a series of reactions to construct the tricyclic dibenzosuberone core structure.

-

Buchwald-Hartwig Amination: The dibenzosuberone core is coupled with 2,4-difluoroaniline via a Buchwald-Hartwig amination reaction to introduce the difluorophenylamino moiety.

-

Introduction of the Side Chain: The final step involves the introduction of the (R)-2,3-dihydroxypropoxy side chain to the dibenzosuberone scaffold to yield this compound.

-

Purification: The final product is purified by column chromatography and its purity is confirmed by HPLC.

Note: For a detailed, step-by-step synthesis protocol, it is recommended to consult the primary literature.

In Vitro p38α MAPK Inhibition Assay

This assay determines the inhibitory activity of this compound on the isolated p38α MAPK enzyme.

Materials:

-

Recombinant human p38α MAPK

-

ATF-2 (Activating Transcription Factor-2) as substrate

-

ATP (Adenosine Triphosphate)

-

Anti-phospho-ATF-2 antibody

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ELISA plates and reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In an ELISA plate, add the p38α MAPK enzyme, the ATF-2 substrate, and the this compound dilutions (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Coat the ELISA plate with an antibody that captures ATF-2.

-

Add the reaction mixture to the coated plate and incubate to allow binding.

-

Wash the plate to remove unbound components.

-

Add a primary antibody specific for phosphorylated ATF-2 (p-ATF-2) and incubate.

-

Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the enzyme substrate to develop a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader. The degree of phosphorylation is inversely proportional to the inhibitory activity of this compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for TNF-α Inhibition

This assay measures the ability of this compound to inhibit the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human whole blood (with anticoagulant like heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Protocol:

-

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add the whole blood and the this compound dilutions (or vehicle control).

-

Pre-incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.

-

Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value for TNF-α inhibition.

References

- 1. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of a novel skepinone l -like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00106K [pubs.rsc.org]

- 9. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Skepinone-L: An In-Depth Technical Guide to its ATP-Competitive Binding and p38 MAPK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Skepinone-L, a highly potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK). This document details its binding characteristics, inhibitory activities, the signaling pathway it modulates, and the experimental protocols utilized for its characterization.

Core Mechanism: ATP-Competitive Inhibition of p38 MAPK

This compound is a dibenzosuberone-based compound designed to selectively target the ATP-binding pocket of p38α and p38β MAP kinases.[1][2] Its mechanism of action is ATP-competitive, meaning it directly competes with adenosine triphosphate (ATP) for binding to the kinase's active site.[1][3] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the p38 MAPK signaling cascade.[4][5] The selectivity of this compound is attributed to its ability to exploit the presence of a small gatekeeper residue (Threonine 106 in p38α) and a glycine flip in the hinge region, features not common to all kinases.[4][6]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Target/Endpoint | Value | Assay Type | Reference(s) |

| IC50 | p38α MAPK | 5 nM | Biochemical Kinase Assay | [6][7] |

| TNF-α release | 40 nM | Cellular Assay (hPBMCs) | [8] | |

| HSP27 (Ser82) Phosphorylation | 25 nM | Cellular Assay (HeLa cells) | [8][9] | |

| IL-1β release | 30-50 nM | Cellular Assay (hPBMCs) | [8] | |

| IL-10 release | 30-50 nM | Cellular Assay (hPBMCs) | [8] | |

| Kd | p38α MAPK | 1.5 nM | KINOMEscan™ Binding Assay | [8][10] |

Table 1: Potency and Binding Affinity of this compound

| Kinase Panel | Number of Kinases | This compound Concentration | Inhibition Notes | Reference(s) |

| Ambit (DiscoverX) | 402 | 1 µM | No significant inhibition of other kinases | [8] |

| ProQinase | 333 | 1 µM | No significant inhibition of other kinases | [11] |

Table 2: Kinase Selectivity Profile of this compound

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The D-galactosamine loaded mouse and its enhanced sensitivity to lipopolysaccharide and monophosphoryl lipid A: a role for superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

Skepinone-L: A Precision Tool for Interrogating p38 MAPK Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a pivotal role in a myriad of cellular processes including proliferation, apoptosis, and differentiation.[1] Dysregulation of this pathway is implicated in a range of diseases, most notably inflammatory conditions and cancer. The study of p38 MAPK has been significantly advanced by the development of specific inhibitors. Among these, Skepinone-L has emerged as a highly potent and selective ATP-competitive inhibitor, offering researchers a powerful tool to dissect the intricacies of p38 MAPK signaling with high precision.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the p38 MAPK pathway, complete with detailed experimental protocols and quantitative data to facilitate its effective use in a research setting.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade, typically initiated by cellular stressors and inflammatory cytokines.[1] This cascade involves a sequence of phosphorylation events, starting with a MAP kinase kinase kinase (MAP3K), which phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates and activates p38 MAPK on conserved threonine and tyrosine residues within its activation loop.[4][5]

There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[6] p38α is the most extensively studied and ubiquitously expressed isoform.[1] Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases (such as MAPKAPK2/3) and transcription factors (like ATF2, CREB, and p53), thereby regulating gene expression and cellular responses.[6]

This compound: A Selective p38 MAPK Inhibitor

This compound is a dibenzosuberone-based, ATP-competitive inhibitor of p38 MAPK.[7][8] Its high potency and remarkable selectivity, particularly for the p38α isoform, distinguish it from many first-generation p38 inhibitors that were hampered by off-target effects and toxicity.[2][9] At a concentration of 1 µM, this compound shows exceptional selectivity, not binding to a wide range of other kinases tested in selectivity screens.[7] This specificity makes it an invaluable chemical probe for delineating the precise roles of p38 MAPK in cellular signaling.[10]

Mechanism of Action

This compound functions by competing with ATP for binding to the catalytic site of p38 MAPK.[2][3] This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the propagation of the signaling cascade. The selectivity of this compound is attributed to its unique interaction with the kinase's hinge region and the exploitation of a small gatekeeper residue (Threonine 106 in p38α), a feature not conserved across all kinase families.[11]

Quantitative Data

The efficacy of this compound has been quantified across various assays, demonstrating its potent inhibitory activity.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (p38α MAPK) | 5 nM | Isolated enzyme assay | [12] |

| IC₅₀ (Cellular HSP27 Phosphorylation) | ~25 nM | In vitro cellular assay | [12] |

| IC₅₀ (TNF-α release) | 40 nM | Human whole blood assay | [8] |

| IC₅₀ (IL-1β, IL-10 release) | 30 - 50 nM | Cellular assay | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study p38 MAPK signaling.

Western Blotting for Phospho-Hsp27 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Hsp27, a downstream substrate of p38 MAPK, in human platelets.[13]

a. Platelet Isolation and Preparation:

-

Isolate human platelets from healthy volunteers as previously described.[14]

-

Resuspend washed platelets in a modified Tyrode-HEPES buffer.

b. Platelet Stimulation and Lysis:

-

Pre-incubate platelets with this compound (1 µM) or vehicle (DMSO) for the desired time.

-

Stimulate platelets with an agonist such as collagen-related peptide (CRP; 1 µg/ml), thrombin (5 mU/ml), or U-46619 (1 µM).[13]

-

Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.

c. SDS-PAGE and Immunoblotting:

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against phospho-Hsp27 (Ser82).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Hsp27 as a loading control.

d. Quantification:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-Hsp27 signal to the total Hsp27 signal.

Thromboxane B₂ (TXB₂) Enzyme Immunoassay

This protocol measures the effect of this compound on the synthesis of thromboxane A₂, a process dependent on p38 MAPK-mediated phosphorylation of cytosolic phospholipase A₂ (cPLA₂).[13]

a. Sample Preparation:

-

Prepare and stimulate platelets with or without this compound as described in section 4.1.

-

Centrifuge the platelet suspension to pellet the cells.

-

Collect the supernatant for analysis.

b. ELISA Procedure:

-

Use a commercially available Thromboxane B₂ (the stable metabolite of TXA₂) enzyme immunoassay (EIA) kit.

-

Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.

-

Briefly, add samples, standards, and enzymatic tracers to a pre-coated microplate.

-

Incubate, wash, and add a substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

c. Data Analysis:

-

Generate a standard curve from the absorbance readings of the standards.

-

Calculate the concentration of TXB₂ in the samples based on the standard curve.

In Vivo Arthritis Model

This protocol describes the use of this compound in a K/BxN serum transfer arthritis model in mice to evaluate its anti-inflammatory effects in vivo.[15]

a. Arthritis Induction:

-

Induce experimental arthritis in BALB/c mice by injecting glucose-6-phosphate isomerase autoantibody-containing serum.[15]

b. Treatment Administration:

-

Administer this compound or a vehicle control (Sham treatment) orally once daily.[15]

c. Assessment of Arthritis Severity:

-

Measure ankle thickness daily using a digital caliper.

-

On specified days (e.g., days 3 and 6), perform PET imaging with [¹⁸F]FMISO to assess inflammation.[15]

-

At the end of the experiment, harvest ankles for histopathological analysis to evaluate joint inflammation, cartilage destruction, and bone erosion.

Conclusion

This compound represents a significant advancement in the chemical toolkit available for studying p38 MAPK signaling. Its high potency and exceptional selectivity allow for the confident attribution of observed effects to the inhibition of p38 MAPK, minimizing the confounding variables associated with less specific inhibitors. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations into the multifaceted roles of the p38 MAPK pathway in health and disease. As a research tool, this compound will undoubtedly continue to facilitate new discoveries and a deeper understanding of this critical signaling cascade.

References

- 1. assaygenie.com [assaygenie.com]

- 2. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. portlandpress.com [portlandpress.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. karger.com [karger.com]

- 8. cellagentech.com [cellagentech.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Skepinone-L's Inhibition of TNF-alpha Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and experimental validation of Skepinone-L as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. This compound is a highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory cytokine synthesis.[1][2][3][4] This document details the quantitative efficacy of this compound, outlines common experimental protocols for its evaluation, and visualizes the underlying signaling pathways.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key data for easy comparison.

Table 1: Biochemical and Cellular Potency of this compound

| Target/Endpoint | Assay Type | IC50 Value | Reference |

| p38 MAPK | Biochemical Assay | 5 nM | [1][2] |

| TNF-α Production | Cell-based Assay | 40 nM | [1] |

| TNF-α, IL-1β, IL-10 Production | Cell-based Assay | 30-50 nM | [2] |

| HSP27 Phosphorylation | Cellular Assay (HeLa cells) | ~25 nM | [5] |

| TNF-α Release (LPS-induced) | Human Whole Blood Assay | Not specified, but potent | [6] |

Table 2: Efficacy in Preclinical Models

| Model System | Effect | Quantitative Measure | Reference |

| Lipopolysaccharide (LPS)-stimulated cells | Inhibition of TNF-α release | 77% inhibition | [2] |

| K/BxN serum transfer arthritis mouse model | Reduced ankle swelling | Significantly reduced ankle thickness compared to control | [7] |

| In vivo mouse model | Oral administration | Plasma concentration of 240 nM | [5] |

Core Signaling Pathway: p38 MAPK and TNF-α Regulation

This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling cascade. This pathway is a cornerstone of the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream substrates, including transcription factors and other kinases, which ultimately leads to the transcriptional activation of the TNF-α gene and the subsequent synthesis and release of the TNF-α protein.

This compound, as an ATP-competitive inhibitor, binds to the active site of p38 MAPK, preventing its phosphorylation of downstream targets and thereby blocking the production of TNF-α.[2][8]

Caption: this compound inhibits the p38 MAPK signaling pathway to block TNF-α production.

Experimental Protocols and Methodologies

The evaluation of this compound's effect on TNF-α production typically involves a combination of in vitro cell-based assays and in vivo animal models.

In Vitro Cell-Based Assays

Objective: To quantify the dose-dependent inhibition of TNF-α production by this compound in a controlled cellular environment.

Common Cell Lines:

-

Human peripheral blood mononuclear cells (hPBMCs)

-

THP-1 (human monocytic cell line)

-

RAW 264.7 (murine macrophage-like cell line)

General Protocol for LPS-Induced TNF-α Production Assay:

-

Cell Culture and Plating:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.

-

-

Compound Treatment:

-

Prepare a dilution series of this compound in the appropriate cell culture medium.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

-

-

Inflammatory Stimulation:

-

Induce TNF-α production by adding lipopolysaccharide (LPS) to each well at a final concentration known to elicit a robust response (e.g., 100 ng/mL to 1 µg/mL).

-

-

Incubation:

-

Incubate the plates for a period sufficient for TNF-α to be produced and secreted into the supernatant (typically 4-24 hours).

-

-

Quantification of TNF-α:

-

Data Analysis:

-

Plot the TNF-α concentration against the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic curve fit).

-

Caption: General workflow for an in vitro TNF-α inhibition assay.

In Vivo Animal Models

Objective: To evaluate the therapeutic efficacy of this compound in a living organism, often in a disease model where TNF-α is a key pathogenic mediator.

Common Animal Models:

-

LPS-induced systemic inflammation model in mice.

-

Collagen-induced arthritis (CIA) or K/BxN serum transfer arthritis models in mice, which mimic aspects of rheumatoid arthritis.[7][11]

General Protocol for In Vivo Efficacy Study:

-

Animal Acclimatization:

-

Acclimatize animals (e.g., BALB/c mice) to the facility for at least one week before the experiment.

-

-

Disease Induction:

-

Induce the disease model. For example, in the K/BxN serum transfer model, inject autoantibody-containing serum to induce arthritis.[7]

-

-

Compound Formulation and Administration:

-

Monitoring and Endpoint Measurement:

-

Monitor the animals for clinical signs of disease. In arthritis models, this includes measuring ankle thickness or clinical scores of paw swelling.[7]

-

At the end of the study, collect blood samples to measure systemic TNF-α levels or other inflammatory markers.

-

Harvest tissues (e.g., joints) for histopathological analysis to assess inflammation and tissue damage.

-

-

Data Analysis:

-

Compare the clinical scores, biomarker levels, and histopathology results between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA).

-

Conclusion

This compound is a well-characterized and highly potent inhibitor of TNF-α production, acting through the selective inhibition of p38 MAPK. Its efficacy has been demonstrated through robust quantitative data from both in vitro and in vivo studies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and similar p38 MAPK inhibitors for the treatment of inflammatory diseases.

References

- 1. cellagentech.com [cellagentech.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Metabolism of a novel skepinone l -like p38 mitogen-activated protein kinase inhibitor - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00106K [pubs.rsc.org]

- 7. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 9. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The TNF-alpha transgenic mouse model of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Skepinone-L: An In-depth Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of Skepinone-L, a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document summarizes key quantitative data, details the experimental methodologies used for selectivity assessment, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a first-in-class ATP-competitive inhibitor of p38 MAPK, a key signaling molecule in the cellular response to inflammatory cytokines and stress.[1][2] Due to the high homology within the human kinome, achieving selectivity for a specific kinase is a significant challenge in drug development. This compound has demonstrated remarkable selectivity for p38α (MAPK14) and p38β (MAPK11), making it a valuable tool for studying p38 MAPK signaling and a promising scaffold for the development of therapeutic agents.[3][4]

Quantitative Selectivity Profile

This compound exhibits high affinity for its primary targets, p38α and p38β MAPK, with minimal interaction with a wide range of other kinases at physiologically relevant concentrations.[5] Its high degree of selectivity has been confirmed through extensive screening against large panels of kinases.

Table 1: Potency and Selectivity of this compound Against p38 MAPK

| Target | Assay Type | Value | Reference |

| p38α (MAPK14) | IC50 (Enzyme Activity) | 5 nM | [5] |

| p38α (MAPK14) | Kd (Binding Assay) | 1.5 nM | [5] |

| p38β (MAPK11) | IC50 (NanoBRET) | 40.2 nM | [6] |

Table 2: Summary of Broad Kinase Panel Screening

| Screening Panel | Number of Kinases | This compound Concentration | Key Findings | Reference |

| Ambit Biosciences KINOMEscan | 402 | 1 µM | No notable activity detected other than for p38 MAPKα and p38 MAPKβ. | [5] |

| ProQinase GmbH Panel | 333 | 1 µM | Results were comparable to the Ambit Biosciences panel, confirming high selectivity. | [5] |

At a concentration of 1 µM, this compound did not show significant binding to any of the other kinases tested in these extensive panels, underscoring its exceptional selectivity.[7]

Experimental Protocols

The high selectivity of this compound has been established using a variety of robust experimental methodologies. Below are detailed descriptions of the key assays employed.

In Vitro Kinase Inhibition Assays (Radiometric)

Radiometric kinase assays are considered the gold standard for quantifying enzyme activity. These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific substrate peptide or protein by the target kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., myelin basic protein for p38 MAPK), [γ-33P]ATP, and the test compound (this compound) at various concentrations in a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Termination and Separation: The reaction is stopped, often by the addition of phosphoric acid. The phosphorylated substrate is then separated from the remaining [γ-33P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the phosphorylated substrate.

-

Washing: The filters are washed extensively to remove unincorporated [γ-33P]ATP.

-

Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (formerly Ambit Biosciences, now part of Eurofins Discovery) utilizes a competition-based binding assay to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

General Protocol:

-

Assay Components: The three main components are:

-

The kinase of interest, tagged with a unique DNA identifier.

-

An immobilized ligand that binds to the active site of the kinase.

-

The test compound (this compound).

-

-

Competition: The tagged kinase and the test compound are incubated with the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

-

Separation: The solid support with the bound kinase is separated from the unbound components.

-

Quantification: The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.

-

Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.

Principle: This technology relies on the energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the active site of the kinase (the acceptor). When the tracer is bound to the kinase, the excitation of the NanoLuc® donor by its substrate results in energy transfer to the fluorescent tracer, leading to a BRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the BRET signal.

General Protocol:

-

Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Tracer Addition: The transfected cells are incubated with a cell-permeable, fluorescently labeled tracer that specifically binds to the target kinase.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound).

-

Substrate Addition and Detection: A specific substrate for NanoLuc® luciferase is added, and the luminescence signals from the donor (luciferase) and the acceptor (tracer) are measured at different wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound. IC50 values, representing the concentration of the compound that causes a 50% reduction in the BRET signal, are then determined.

Visualizations

The following diagrams illustrate key concepts related to the kinase selectivity profiling of this compound.

Caption: Workflow of an in vitro radiometric kinase inhibition assay.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a highly selective inhibitor of p38 MAPKα and p38 MAPKβ. Extensive in vitro profiling against hundreds of kinases has consistently demonstrated its clean off-target profile, making it an invaluable chemical probe for dissecting the physiological and pathological roles of p38 MAPK signaling. The robust and varied experimental methodologies employed to characterize its selectivity provide a high degree of confidence in its utility for both basic research and as a foundation for the development of novel therapeutics. Researchers utilizing this compound can be assured of its precise molecular action, minimizing the confounding effects of off-target activities that have complicated the interpretation of studies with less selective inhibitors.

References

- 1. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 6. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Skepinone-L in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Skepinone-L, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of disease. This compound has demonstrated significant efficacy in preclinical studies, making it a valuable tool for investigating the role of the p38 MAPK signaling pathway in inflammation, pain, and thrombosis.[1][2][3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to stressful stimuli and pro-inflammatory cytokines.[1][2] By selectively blocking p38 MAPK, this compound can modulate downstream inflammatory responses, making it a promising therapeutic candidate for a range of disorders.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for the in vivo administration of this compound in different mouse models.

Table 1: this compound Administration in a Neuropathic Pain Mouse Model

| Parameter | Details | Reference |

| Mouse Model | Chronic Constriction Injury (CCI) of the sciatic nerve | [1][2] |

| Mouse Strain | Not specified, likely standard laboratory strains such as C57BL/6 or similar | [1][2] |

| Administration Routes | Intraperitoneal (i.p.), Intrathecal (i.t.), Perineural | [1][2] |

| Dosage | - i.p.: 30 mg/kg - i.t.: 30 µg and 60 µg per mouse - Perineural: 18 µg per mouse | [1] |

| Treatment Schedule | Single injection on day 7 or 21 post-CCI | [1] |

| Primary Outcome | Inhibition of mechanical allodynia | [1][2] |

| Key Findings | - i.p. and perineural administration inhibited mechanical allodynia in both male and female mice. - i.t. administration reduced mechanical allodynia in male mice but not female mice on day 7 post-CCI. | [1][2] |

Table 2: this compound Administration in a Rheumatoid Arthritis Mouse Model

| Parameter | Details | Reference |

| Mouse Model | K/BxN serum transfer arthritis | [5] |

| Mouse Strain | BALB/c | [5] |

| Administration Route | Oral (per os) | [5] |

| Dosage | Efficacious, but specific mg/kg dosage not detailed in the primary literature. | [5] |

| Treatment Schedule | Once daily | [5] |

| Primary Outcome | Reduction in ankle swelling and severity of arthritis | [5] |

| Key Findings | Significantly suppressed the severity of experimental arthritis. | [5] |

Table 3: this compound in an In Vitro Thrombosis Model with Mouse Blood

| Parameter | Details | Reference |

| Model | In vitro thrombus formation under flow | [3] |

| Sample | Heparinized whole mouse blood | [3] |

| Method | Perfusion of blood over a collagen-coated surface in a flow chamber | [3] |

| Shear Rates | Low (500 s⁻¹) and High (1700 s⁻¹) | [3] |

| Primary Outcome | Thrombus formation | [3] |

| Key Findings | This compound markedly blunted thrombus formation at both low and high arterial shear rates. | [3] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

A general formulation for creating a stock solution of this compound for in vivo studies is as follows. This formulation may need to be optimized based on the specific administration route.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

For the final injection solution, prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration.

-

Ensure the final solution is clear and free of precipitation before administration.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Animal Model:

-

Adult mice of a suitable strain (e.g., C57BL/6).

Surgical Procedure (CCI):

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve with a spacing of about 1 mm between each.

-

Close the incision with sutures or staples.

-

Allow the animals to recover for at least 7 days before commencing treatment.

Treatment Protocols:

-

Intraperitoneal (i.p.) Administration:

-

Prepare this compound at a concentration of 30 mg/kg in the recommended vehicle.

-

Administer the solution via intraperitoneal injection.

-

-

Intrathecal (i.t.) Administration:

-

Prepare this compound in a sterile, preservative-free vehicle suitable for intrathecal injection at a dose of 30 or 60 µg per mouse.

-

Perform a lumbar puncture between the L5 and L6 vertebrae to deliver the solution directly into the cerebrospinal fluid.

-

-

Perineural Administration:

-

Prepare this compound at a dose of 18 µg per mouse.

-

Carefully inject the solution around the site of the sciatic nerve injury.

-

Outcome Assessment:

-

Measure mechanical allodynia using von Frey filaments at baseline and at various time points after treatment. An increase in the paw withdrawal threshold indicates a reduction in pain.

Rheumatoid Arthritis Model: K/BxN Serum Transfer

Animal Model:

-

BALB/c mice.

Induction of Arthritis:

-

Obtain K/BxN serum from arthritic K/BxN mice.

-

Inject the K/BxN serum intraperitoneally into recipient BALB/c mice.

-

Arthritis will typically develop within 2-3 days.

Treatment Protocol:

-

Prepare this compound for oral administration. The specific dosage in mg/kg needs to be determined empirically, as it is not specified in the available literature.

-

Administer this compound orally once daily, starting from the day of serum transfer or upon the first signs of arthritis.

Outcome Assessment:

-

Monitor the severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw).

-

Measure ankle thickness using a caliper to quantify swelling.

Visualizations

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Caption: Workflow for testing this compound in a mouse model of neuropathic pain.

Caption: Logical flow of this compound treatment in the K/BxN arthritis model.

References

- 1. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: sex-dependent microglial signaling in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spinal inhibition of p38 MAP kinase reduces inflammatory and neuropathic pain in male but not female mice: Sex-dependent microglial signaling in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the therapeutic potential of the selective p38 MAPK inhibitor this compound and the dual p38/JNK 3 inhibitor LN 950 in experimental K/BxN serum transfer arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of p38 MAPK Inhibition by Skepinone-L

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[4] Skepinone-L is a potent and highly selective ATP-competitive inhibitor of p38α and p38β MAPK.[5][6][7] This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the p38 MAPK pathway by examining the phosphorylation state of its downstream target, Heat Shock Protein 27 (HSP27).

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of p38α and p38β MAPK, preventing the kinase from phosphorylating its downstream substrates.[6] The activation of the p38 MAPK cascade, typically initiated by cellular stressors or inflammatory stimuli, leads to the sequential phosphorylation of MAP3Ks and MAP2Ks (MKK3/6), which in turn dually phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182.[8][9] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2), which subsequently phosphorylates HSP27.[9][10] By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of its downstream effectors.

Data Presentation

The following table summarizes the quantitative data related to the efficacy of this compound in inhibiting the p38 MAPK pathway.

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ (p38α) | 5 nM | Enzyme Assay | |

| IC₅₀ (TNF-α release) | 40 nM | Human Whole Blood | [11] |

| IC₅₀ (HSP27 Phosphorylation) | 25 nM | HeLa cells (Anisomycin-stimulated) | |

| IC₅₀ (HSP27 Phosphorylation) | 80 nM | THP-1 cells (TNF-α-stimulated) | |

| Effective Concentration | 1 µM | Human Platelets | [12][13] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for the Western blot protocol.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Caption: Western Blot Experimental Workflow.

Experimental Protocol

This protocol is designed for cultured cells and can be adapted for tissue samples with appropriate modifications to the lysis procedure.

Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., HeLa, THP-1), culture medium, and supplements.

-

Stimulus: Anisomycin or TNF-α to activate the p38 MAPK pathway.

-

Inhibitor: this compound (dissolved in DMSO).

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.

-

Transfer Buffer: Tris base, glycine, methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes or 20 ng/mL TNF-α for 15 minutes). Include unstimulated and vehicle-only controls.

-

-

Cell Lysis and Protein Extraction:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.[14]

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[16][17]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) from each sample into the wells of a 12% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).

-

Incubate the membrane with the primary antibodies (anti-p-HSP27, anti-HSP27, anti-p38, and anti-GAPDH) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature with gentle agitation.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phospho-HSP27 band to the total HSP27 band intensity.

-

Further normalize these values to the loading control (GAPDH or β-actin) to account for any loading inaccuracies.

-

Compare the levels of phosphorylated HSP27 across the different treatment conditions to determine the inhibitory effect of this compound.

-

Expected Results

A successful experiment will show a significant increase in the phosphorylation of HSP27 in cells treated with the stimulus alone. In contrast, cells pre-treated with this compound should exhibit a dose-dependent decrease in stimulus-induced HSP27 phosphorylation. The total levels of HSP27, p38 MAPK, and the loading control should remain relatively constant across all lanes. This outcome will provide clear evidence of this compound's ability to inhibit the p38 MAPK signaling pathway within a cellular context.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound is a selective p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS:1221485-83-1 | P38-MAPK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. docs.abcam.com [docs.abcam.com]

- 15. biocompare.com [biocompare.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. origene.com [origene.com]

Application Notes and Protocols for Utilizing Skepinone-L in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skepinone-L is a highly potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform.[1][2] Its remarkable selectivity is attributed to its unique mechanism of inducing a glycine-flip at the hinge region of the kinase, allowing it to access both hydrophobic regions I and II.[3] This exceptional selectivity and in vivo efficacy make this compound an invaluable chemical probe for elucidating the physiological and pathological roles of p38 MAPK signaling and for the development of novel therapeutics targeting this pathway.[2][4]

These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its inhibitory potency and to characterize the kinetics of p38 MAPK inhibition.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of p38 MAPK.[1][2] This means it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The high selectivity of this compound for p38 MAPK over other kinases minimizes off-target effects, making it a superior tool for specific pathway analysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Assay Conditions | Reference |

| p38α MAPK | 5 nM | Isolated enzyme assay | [5][6] |

| TNF-α release | 40 nM | Lipopolysaccharide-stimulated human peripheral blood mononuclear cells | [1] |

Table 2: Cellular Activity of this compound

| Cellular Process | IC50 Value | Cell Type | Downstream Marker | Reference |

| HSP27 (Ser82) Phosphorylation | ~25 nM | Anisomycin-treated HeLa cells | Phospho-HSP27 | [1][6] |

| Cytokine Release (TNF-α, IL-1β, IL-10) | 30-50 nM | Lipopolysaccharide-stimulated human peripheral blood mononuclear cells | Cytokine levels | [5][7] |

Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and other external stimuli. This compound specifically targets p38 MAPK, thereby inhibiting the phosphorylation of its downstream substrates.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound on p38 MAPK in a biochemical assay format.

Protocol 1: In Vitro p38α MAPK Activity Assay (Non-Radioactive, ELISA-based)

This protocol is designed to determine the IC50 value of this compound by measuring the phosphorylation of the p38 MAPK substrate, Activating Transcription Factor 2 (ATF2).

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATF2 (GST-tagged) substrate

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Anti-phospho-ATF2 (Thr71) antibody (e.g., HRP-conjugated)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

96-well microplate (high-binding)

-

Plate reader

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 5. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

Skepinone-L: A Potent and Selective p38 MAPK Inhibitor for Advancing Neuroinflammatory Disease Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines and cellular stress responses, making it a key therapeutic target. Skepinone-L is a highly potent and selective, ATP-competitive inhibitor of p38α and p38β MAPK.[1][2][3] Its excellent selectivity and in vivo efficacy make it a valuable chemical probe for dissecting the role of p38 MAPK signaling in neuroinflammatory processes and for the preclinical evaluation of p38 MAPK inhibition as a therapeutic strategy.[1][4]

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo models.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of p38 MAPK in its active "DFG-in" conformation.[2] This binding is stabilized by a "glycine flip" in the hinge region of the kinase, a feature that contributes to its high selectivity.[2] By inhibiting the kinase activity of p38 MAPK, this compound effectively blocks the downstream phosphorylation of its substrates, such as MAPK-activated protein kinase 2 (MK2), thereby preventing the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]

Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound in various experimental systems.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (p38α MAPK) | 5 nM | Isolated enzyme assay | [2] |

| IC50 (TNF-α release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |

| IC50 (IL-1β release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |

| IC50 (IL-10 release) | 30-50 nM | LPS-stimulated human peripheral blood mononuclear cells | [2] |

| Inhibition of LPS-induced TNF-α release | 77% | Not specified | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Details | Key Findings | Reference |

| K/BxN serum transfer arthritis (mice) | Oral administration, once daily | Significantly reduced ankle swelling | [6] |

| Sciatic nerve CCI (mice) | Intraperitoneal or perineural administration | Inhibited mechanical allodynia | [4] |

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory action of this compound in the context of neuroinflammation.

Caption: p38 MAPK signaling pathway in neuroinflammation.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study neuroinflammation.

In Vitro Model of Neuroinflammation in Microglia

This protocol describes the induction of an inflammatory response in primary microglia using lipopolysaccharide (LPS) and its inhibition by this compound.

Materials:

-

Primary microglia culture (see protocol below)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O55:B5

-

Cell culture medium (DMEM/F12 with 10% FBS and 1% penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

Reagents for cytokine measurement (ELISA kits for TNF-α, IL-1β, IL-6)

-

Reagents for Western blotting

Protocol:

-

Cell Seeding: Plate primary microglia in 24-well plates at a density of 2.5 x 105 cells/mL and allow them to adhere overnight.[7]

-

Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.[7]

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the unstimulated control) and incubate for 24 hours.[8]

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis. Store at -80°C until use.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer for Western blot analysis of p38 MAPK phosphorylation.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatants using ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Perform Western blot analysis on the cell lysates to detect phosphorylated p38 MAPK and total p38 MAPK levels to confirm the inhibitory effect of this compound.

Primary Microglia Culture Protocol

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.

Materials:

-

Neonatal mouse pups (P0-P2)

-

Dissection media (e.g., HBSS)

-

Trypsin (0.25%)

-

Trypsin inhibitor (e.g., soybean trypsin inhibitor)

-

Culture medium (DMEM/F12 with 10% FBS, 1% penicillin/streptomycin, and M-CSF)

-

Poly-D-lysine coated flasks

Protocol:

-

Tissue Dissection: Euthanize neonatal pups and dissect the cerebral cortices in cold dissection media. Carefully remove the meninges.[9]

-

Tissue Dissociation: Mince the cortical tissue and incubate with trypsin for 15 minutes at 37°C.[9]

-

Cell Dissociation: Add trypsin inhibitor and gently triturate the tissue to obtain a single-cell suspension.

-

Cell Seeding: Centrifuge the cell suspension and resuspend the pellet in culture medium. Plate the cells in poly-D-lysine coated T-75 flasks.

-

Mixed Glial Culture: Culture the cells for 7-10 days. The astrocytes will form a confluent monolayer with microglia growing on top.

-

Microglia Isolation: Vigorously shake the flasks to detach the microglia. Collect the supernatant containing the microglia and re-plate them for experiments.[9]

In Vivo Alzheimer's Disease Mouse Model (5xFAD)

This protocol outlines a general approach for evaluating the therapeutic potential of this compound in the 5xFAD transgenic mouse model of Alzheimer's disease.

Materials:

-

5xFAD transgenic mice and wild-type littermates

-

This compound

-